molecular formula C26H24ClFN4O4S B11371456 N-(3-chloro-4-methylphenyl)-2-(ethylsulfonyl)-5-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide

N-(3-chloro-4-methylphenyl)-2-(ethylsulfonyl)-5-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide

Cat. No.: B11371456
M. Wt: 543.0 g/mol
InChI Key: ARSLYFQPRCUOSE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(ethylsulfonyl)-5-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine core, substituted with various functional groups such as chloro, methyl, ethylsulfonyl, fluorobenzyl, and furan-2-ylmethyl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-(ethylsulfonyl)-5-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of various substituents through nucleophilic substitution, sulfonylation, and amination reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. Advanced purification methods, such as chromatography and crystallization, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-(ethylsulfonyl)-5-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-(ethylsulfonyl)-5-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(ethylsulfonyl)-5-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-chloro-4-methylphenyl)-2-(ethylsulfonyl)-5-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide include:

  • N-(3-chloro-4-methylphenyl)-2-(methylsulfonyl)-5-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide
  • N-(3-chloro-4-methylphenyl)-2-(ethylsulfonyl)-5-[(3-chlorobenzyl)(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C26H24ClFN4O4S

Molecular Weight

543.0 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-ethylsulfonyl-5-[(3-fluorophenyl)methyl-(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide

InChI

InChI=1S/C26H24ClFN4O4S/c1-3-37(34,35)26-29-14-23(24(31-26)25(33)30-20-10-9-17(2)22(27)13-20)32(16-21-8-5-11-36-21)15-18-6-4-7-19(28)12-18/h4-14H,3,15-16H2,1-2H3,(H,30,33)

InChI Key

ARSLYFQPRCUOSE-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC(=C(C=C2)C)Cl)N(CC3=CC(=CC=C3)F)CC4=CC=CO4

Origin of Product

United States

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